molecular formula C21H17N3O4 B2450002 N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1421482-64-5

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2450002
CAS No.: 1421482-64-5
M. Wt: 375.384
InChI Key: DRMWKVDHQLZCOH-UHFFFAOYSA-N
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Description

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is known for its unique chemical structure, which includes an isoxazole ring, a phenyl group, and a carbamoylphenoxy moiety

Preparation Methods

The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps, including the formation of the isoxazole ring and the introduction of the phenyl and carbamoylphenoxy groups. The synthetic route may involve the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Phenyl Group: This step may involve a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated isoxazole.

    Attachment of the Carbamoylphenoxy Group: This can be done through a nucleophilic substitution reaction, where a carbamoylphenoxy group is introduced to the but-2-yn-1-yl moiety.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound’s unique properties make it valuable in material science and catalysis, where it can be used to develop new materials and catalytic processes.

Mechanism of Action

The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chlorobenzamide: This compound has a similar structure but includes a chlorobenzamide group instead of a phenylisoxazole group.

    N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide: This compound features a methoxybenzamide group, which may impart different chemical and biological properties.

    N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-methylbenzamide: The presence of a methylbenzamide group in this compound distinguishes it from the phenylisoxazole derivative.

Properties

IUPAC Name

N-[4-(2-carbamoylphenoxy)but-2-ynyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c22-20(25)16-10-4-5-11-18(16)27-13-7-6-12-23-21(26)17-14-19(28-24-17)15-8-2-1-3-9-15/h1-5,8-11,14H,12-13H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMWKVDHQLZCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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